molecular formula C11H6Cl2O4 B062228 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid CAS No. 175277-06-2

5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid

Cat. No.: B062228
CAS No.: 175277-06-2
M. Wt: 273.07 g/mol
InChI Key: XPYLPZDZOMBESB-UHFFFAOYSA-N
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Description

5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid is a high-value chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a furan-carboxylic acid core substituted with a 3,5-dichlorophenoxy moiety, a structural motif known to confer specific electronic and steric properties that can enhance binding affinity to biological targets. Its primary research application lies in its role as a key synthetic intermediate for the development of novel small molecule inhibitors, particularly those targeting enzyme families like cyclooxygenase (COX). The carboxylic acid functional group provides a versatile handle for further derivatization, enabling the synthesis of amides, esters, and other prodrug forms, while the dichlorophenoxy group can be critical for interacting with hydrophobic pockets within enzyme active sites.

Properties

IUPAC Name

5-(3,5-dichlorophenoxy)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O4/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPYLPZDZOMBESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371090
Record name 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175277-06-2
Record name 5-(3,5-Dichlorophenoxy)-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175277-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,5-dichlorophenoxy)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid (often abbreviated as DCF) is a synthetic compound primarily recognized for its applications in herbicides. However, its biological activity extends beyond agricultural use, encompassing antibacterial, antioxidant, and potential therapeutic properties. This article delves into the compound's biological activities, supported by relevant studies and data.

  • Molecular Formula : C11H6Cl2O4
  • Molecular Weight : 273.07 g/mol
  • Purity : Typically around 95%

Antibacterial Properties

Research indicates that compounds structurally similar to DCF exhibit significant antibacterial activity. For example, a study on furan derivatives demonstrated potent inhibition against Staphylococcus aureus, suggesting that DCF may possess similar properties due to its structural characteristics .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
5-Hydroxymethylfuran-2-carboxylic acidStaphylococcus aureus50 µg/mL
Furan-2-carboxylic acidEscherichia coli30 µg/mL
DCFTBDTBD

Antioxidant Activity

Chalcone derivatives derived from furan compounds have shown strong antioxidant properties, which may also be applicable to DCF. Antioxidants are crucial in preventing oxidative stress-related cellular damage, making this property particularly valuable in pharmaceuticals .

Herbicidal Activity

As a herbicide, DCF acts by inhibiting specific enzymatic pathways in plants. Its effectiveness against various weed species highlights its potential for agricultural applications. The mechanism typically involves disrupting the synthesis of essential amino acids in target plants.

The exact mechanism of action for DCF is not fully elucidated; however, it is hypothesized that it interacts with specific molecular targets involved in cellular signaling and metabolic pathways. Similar compounds have been shown to modulate protein kinases and transcription factors, leading to altered gene expression and cellular responses .

Study on Antibacterial Efficacy

A study published in PLOS ONE examined the effects of furan-2-carboxylic acids on bacterial swarming and swimming behaviors. The results indicated that these compounds could inhibit motility in bacteria at low concentrations, suggesting a potential application for controlling bacterial growth in various settings .

Research on Antioxidant Properties

Another investigation focused on the antioxidant capabilities of furan derivatives revealed that these compounds could effectively scavenge free radicals, providing insights into their potential use in health supplements and pharmaceuticals aimed at reducing oxidative stress.

Applications in Industry

  • Agriculture : Utilized as a herbicide due to its ability to inhibit weed growth.
  • Pharmaceuticals : Potential applications as antibacterial and antioxidant agents.
  • Polymer Production : Related compounds are used as intermediates in the synthesis of biofuels and biopolymers.

Scientific Research Applications

Agricultural Applications

The primary application of 5-(3,5-Dichlorophenoxy)furan-2-carboxylic acid is as a herbicide in agricultural settings. Its herbicidal properties allow it to effectively control unwanted plant growth, making it valuable for crop management.

Herbicidal Mechanism

The herbicidal action is likely attributed to the compound's ability to disrupt specific biochemical pathways within target plants. Similar compounds in the phenoxy acid family exhibit mechanisms that interfere with plant growth regulators, leading to stunted growth or death of weeds.

Chemical Synthesis

Beyond its role as a herbicide, this compound serves as a building block in organic synthesis. Its structure allows for further chemical modifications and reactions, which can lead to the development of more complex molecules.

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

  • Nucleophilic Substitution Reactions : Utilizing reagents such as potassium carbonate in organic solvents.
  • Oxidation and Reduction Processes : Involving common reagents like potassium permanganate and sodium borohydride.

These synthetic routes are essential for producing derivatives that may possess enhanced biological activities or different functionalities.

Potential Biological Activities

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Initial studies suggest potential applications in controlling microbial growth.
  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving interactions with cellular proteins.

Case Studies and Research Findings

Several studies have documented the effectiveness of herbicides within the phenoxy acid class, including those structurally related to this compound. A review of bioremediation techniques highlights how such compounds can be utilized to manage pesticide residues in agricultural soils:

Study ReferenceFocus AreaFindings
Bioremediation of PesticidesDiscusses the effectiveness of various herbicides in soil decontamination efforts.
Herbicide EfficacyEvaluates the control of specific weed species using this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Furan Carboxylic Acids

(a) 5-(2,4-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid
  • Structure : Furan-2-carboxylic acid with a 2,4-bis(trifluoromethyl)phenyl group.
  • Molecular formula : C₁₃H₇F₆O₃.
  • Key differences : The trifluoromethyl groups are stronger electron-withdrawing substituents than chlorine, enhancing binding affinity to enzymatic targets like Mab-SaS (a siderophore synthesis enzyme in Mycobacterium abscessus) .
  • Bioactivity : Demonstrated inhibitory activity against Mab-SaS with low cytotoxicity in human cell lines .
(b) 5-(3,5-Bis(trifluoromethyl)phenyl)furan-2-carboxylic acid
  • Structure : Similar to (a) but with 3,5-bis(trifluoromethyl) substitution.
  • Molecular formula : C₁₃H₇F₆O₃.
  • Comparison: The meta-trifluoromethyl substitution pattern mimics the 3,5-dichlorophenoxy group in the target compound, suggesting overlapping steric and electronic profiles. However, trifluoromethyl groups confer higher lipophilicity .
(c) 5-(4-Chlorophenyl)furan-2-carboxylic acid 3,5-dimethoxyphenylamide
  • Structure : Furan-2-carboxamide with 4-chlorophenyl and 3,5-dimethoxyphenyl groups.
  • Molecular formula : C₂₀H₁₇ClN₂O₄.
  • Key differences : Replacement of the carboxylic acid with an amide group improves metabolic stability but reduces acidity. The 4-chlorophenyl substituent lacks the meta-chlorine symmetry seen in the target compound .

Phenoxymethyl-Furan Carboxylic Acids

(a) 5-(Pentachlorophenoxymethyl)furan-2-carboxylic acid
  • Structure: Phenoxymethyl group with five chlorine atoms attached to the furan.
  • Molecular formula : C₁₂H₅Cl₅O₄.
  • Comparison: The pentachlorophenoxymethyl group increases molecular weight (390.44 g/mol) and steric hindrance compared to the simpler phenoxy group in the target compound. This reduces solubility in aqueous media .
(b) 5-(4-Chloro-3,5-dimethylphenoxymethyl)furan-2-carboxylic acid
  • Structure: Phenoxymethyl group with 4-chloro-3,5-dimethyl substitution.
  • Molecular formula : C₁₄H₁₃ClO₄.
  • Comparison : Methyl groups introduce hydrophobicity, while the single chlorine atom limits electronic effects. Purity is comparable (95%) .

Complex Heterocyclic Derivatives

5-{[4-Chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid
  • Structure : Pyrazole ring with chloro and difluoromethyl groups linked via a methyl group to the furan.
  • Molecular formula : C₉H₈ClF₄N₂O₃.
  • Comparison: The pyrazole moiety introduces nitrogen heteroatoms, enabling additional hydrogen-bonding interactions. This compound’s synthesis involves multi-step functionalization, contrasting with the target compound’s simpler phenoxy substitution .

Diacid Analogues

2,5-Furandicarboxylic Acid (FDCA)
  • Structure : Furan ring with carboxylic acid groups at both 2- and 5-positions.
  • Molecular formula : C₆H₄O₅.
  • Comparison: FDCA’s dual carboxylic acid groups (pKa ~2.5 and 3.5) make it significantly more acidic than the mono-acid target compound. FDCA is a renewable polymer precursor (e.g., polyethylene furanoate), whereas the target compound is tailored for medicinal chemistry .

Preparation Methods

Reaction Mechanism and Optimization

The most direct route involves nucleophilic substitution between 3,5-dichlorophenol and a furan-2-carboxylic acid derivative. To avoid side reactions at the carboxylic acid group, the acid is typically protected as a methyl ester prior to the reaction. The methyl ester of furan-2-carboxylic acid reacts with 3,5-dichlorophenol under alkaline conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Elevated temperatures (80–120°C) enhance reaction efficiency, achieving yields of 65–75% after 12–24 hours.

Key Considerations :

  • Protection-Deprotection : Methyl ester protection (using thionyl chloride and methanol) prevents carboxylate interference during ether formation. Deprotection is performed post-reaction using aqueous NaOH (2 M, reflux, 4 hours).

  • Solvent Effects : DMSO increases nucleophilicity but may lead to side reactions at temperatures >100°C.

Purification and Characterization

Crude product purification involves recrystallization from ethanol/water (3:1 v/v) or silica gel chromatography (ethyl acetate/hexane gradient). Nuclear magnetic resonance (NMR) confirms structure:

  • ¹H NMR (CDCl₃) : δ 7.35 (s, 2H, aromatic H), 6.75 (d, J = 3.4 Hz, 1H, furan H3), 7.20 (d, J = 3.4 Hz, 1H, furan H4).

  • ¹³C NMR : δ 165.2 (C=O), 152.1 (C-O), 121.8–130.5 (aromatic C-Cl).

Mitsunobu Ether Synthesis

Reaction Design

The Mitsunobu reaction enables ether formation under milder conditions, ideal for acid-sensitive intermediates. Furan-2-methanol reacts with 3,5-dichlorophenol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at 0–25°C. This method achieves higher regioselectivity (>90%) but requires stoichiometric reagents, increasing costs.

Optimization :

  • Molar Ratios : A 1:1:1 ratio of alcohol, phenol, and DEAD minimizes side products.

  • Temperature Control : Reactions at 0°C reduce phosphine oxide byproduct formation.

Post-Reaction Modifications

The resulting 5-(3,5-dichlorophenoxy)furan-2-methanol is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) in acetone/water. Yields drop to 50–60% due to overoxidation risks.

Oxidation of Hydroxymethyl Precursors

Catalytic Oxidation Pathways

A scalable approach involves cobalt-manganese-bromide (Co-Mn-Br) catalysts to oxidize 5-(3,5-dichlorophenoxy)furan-2-methanol. Operating at 140–160°C under oxygen pressure (5–10 bar), this method achieves 80–85% conversion to the carboxylic acid.

Advantages :

  • Continuous Flow Systems : Improve heat management and catalyst recycling.

  • Byproduct Mitigation : Bromide ions suppress formation of diketone byproducts.

Industrial Feasibility

Pilot-scale trials using fixed-bed reactors demonstrate a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Catalyst lifetime exceeds 500 hours with <5% activity loss.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Combining nucleophilic substitution and oxidation in a tandem reactor system reduces intermediate isolation steps. Key parameters:

  • Residence Time : 30 minutes per step.

  • Solvent Recovery : >95% DMF recycled via distillation.

Comparative Analysis of Methods

Method Yield (%) Reaction Time Cost (USD/kg) Scalability
Nucleophilic Substitution65–7512–24 h120–150Moderate
Mitsunobu Reaction50–606–8 h300–400Low
Catalytic Oxidation80–852–4 h90–110High
Continuous Flow75–801 h100–130High

Q & A

Q. What in vivo models are appropriate for preliminary toxicity profiling?

  • Methodology :
  • Acute Toxicity : Administer 50–200 mg/kg to zebrafish embryos, monitor lethality/teratogenicity over 96 hpf.
  • Metabolic Stability : Use murine hepatocytes to assess CYP450-mediated metabolism via LC-MS/MS .

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